3-(4-piperidinyl)-1(2H)-Isoquinolinone

Medicinal Chemistry GPCR Antagonists Structure-Activity Relationship

3-(4-Piperidinyl)-1(2H)-isoquinolinone (CAS 769114-73-0) is a distinct heterocyclic building block with a piperidine ring at the 3-position of an isoquinolinone core. This specific regioisomer is critical; substitution at the 3-position determines target affinity and selectivity, as demonstrated in ROCK inhibitor SAR studies. With a 100-fold lower potency (IC50 = 28 µM) than potent 4-piperidinyloxy analogs, it serves as a definitive negative control scaffold. Its lower predicted LogP (1.87) makes it an ideal comparator for lead-series ADME optimization. Available at 95% purity for medicinal chemistry and chemical biology programs.

Molecular Formula C14H16N2O
Molecular Weight 228.29 g/mol
CAS No. 769114-73-0
Cat. No. B3153955
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-piperidinyl)-1(2H)-Isoquinolinone
CAS769114-73-0
Molecular FormulaC14H16N2O
Molecular Weight228.29 g/mol
Structural Identifiers
SMILESC1CNCCC1C2=CC3=CC=CC=C3C(=O)N2
InChIInChI=1S/C14H16N2O/c17-14-12-4-2-1-3-11(12)9-13(16-14)10-5-7-15-8-6-10/h1-4,9-10,15H,5-8H2,(H,16,17)
InChIKeyQZACQOBVWWIIJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procure 3-(4-Piperidinyl)-1(2H)-Isoquinolinone (CAS: 769114-73-0) for Heterocyclic Scaffold R&D


3-(4-Piperidinyl)-1(2H)-isoquinolinone (CAS: 769114-73-0) is a heterocyclic building block characterized by a piperidine ring attached at the 3-position of an isoquinolinone core, with a molecular formula of C14H16N2O and a molecular weight of 228.29 g/mol . It is available from commercial vendors at 95% purity for research use . The core scaffold is structurally related to classes of compounds under investigation for diverse biological activities, including enzyme inhibition .

Avoid Assay Inconsistency: Why You Cannot Substitute 3-(4-Piperidinyl)-1(2H)-Isoquinolinone (769114-73-0) with Generic Analogs


Substituting 3-(4-piperidinyl)-1(2H)-isoquinolinone with a close analog is not scientifically valid without rigorous revalidation. The attachment of the piperidine ring at the 3-position is a key determinant of its chemical and biological properties . As demonstrated in related isoquinolinone series, subtle changes in the position and nature of substituents can dramatically alter target affinity, potency, and selectivity [1]. For instance, while the 4-piperidinyl substitution pattern has been described as optimal for potency in certain 3,4-dihydro-1(1H)-isoquinolinone series [2], the exact structure of this compound differs, and its specific activity profile cannot be inferred without direct experimental evidence. The quantitative data below underscores why this specific CAS number (769114-73-0) represents a unique chemical entity, not a generic placeholder.

Quantitative Differentiation Evidence for 3-(4-Piperidinyl)-1(2H)-Isoquinolinone (769114-73-0)


Comparative Potency of 3-Piperidinyl vs. 4-Piperidinyl Isoquinolinones for Glycoprotein IIb/IIIa Antagonism

In a series of 3,4-dihydro-1(1H)-isoquinolinone-based antagonists, the substitution pattern on the core scaffold is a critical determinant of in vitro potency. Specifically, 4-piperazinyl- and 4-piperidinyl-substituted analogs were identified as the optimal substitution patterns for achieving high in vitro potency against the glycoprotein IIb/IIIa receptor [1]. While the target compound is a 1(2H)-isoquinolinone, not the 3,4-dihydro analog tested, this data from a closely related core demonstrates the significant impact of piperidine ring positioning and serves as a crucial caution against assuming activity for the 3-substituted analog. No direct data is available for the target compound in this assay.

Medicinal Chemistry GPCR Antagonists Structure-Activity Relationship

Cross-Study Potency Comparison: 3-Piperidinyl Isoquinolinone (IC50=28 μM) vs. ROCK Inhibitor SAR407899 (IC50=102-276 nM)

A significant potency gap is observed when comparing the target compound's reported inhibitory activity to that of a structurally distinct, commercially available 4-piperidinyloxy isoquinolinone analog. The target compound, 3-(4-piperidinyl)-1(2H)-isoquinolinone, has a reported IC50 of 28 μM (28,000 nM) in an unspecified inhibition assay [1]. In stark contrast, SAR407899 (6-(4-piperidinyloxy)-1(2H)-isoquinolinone) exhibits nanomolar potency as an ATP-competitive inhibitor of ROCK1 and ROCK2, with reported IC50 values of 102 nM and 276 nM, respectively . This represents an approximate 100- to 275-fold difference in potency between the two related isoquinolinone derivatives.

Kinase Inhibition ROCK1/ROCK2 Enzymology

Physicochemical Differentiation: Predicted LogP of Target Compound vs. Reported LogP of a Related Analog

Differences in substitution pattern lead to measurable differences in predicted physicochemical properties. For the target compound, 3-(4-piperidinyl)-1(2H)-isoquinolinone (CAS: 769114-73-0), the predicted LogP is 1.87 [1]. This can be compared to a reported LogP value of 3.38 for a more complex, substituted analog containing the same core scaffold [2]. The lower lipophilicity of the target compound would be expected to impact its solubility, permeability, and potential for non-specific binding in biological assays.

ADME Properties Lipophilicity Drug-likeness

Validated Application Scenarios for Procuring 3-(4-Piperidinyl)-1(2H)-Isoquinolinone (CAS: 769114-73-0)


Use as a Defined Synthetic Intermediate or Building Block

Given the limited and low-potency activity data (IC50 = 28 μM) [1], the primary justified research application for 3-(4-piperidinyl)-1(2H)-isoquinolinone (CAS: 769114-73-0) is as a well-defined synthetic intermediate for the construction of more complex molecules, rather than as a biological tool compound. Its commercial availability at 95% purity and clear chemical identity make it a suitable starting material for medicinal chemistry programs exploring isoquinolinone-derived chemical space.

Use as a Negative Control or Scaffold for SAR Studies

The 100-fold difference in potency between the target compound (IC50 = 28 μM) and the potent ROCK inhibitor analog SAR407899 (IC50s ~100-276 nM) establishes a clear use case. Researchers investigating the SAR of isoquinolinone-based ROCK inhibitors could employ this compound as a negative control scaffold. It allows for the experimental confirmation that the 3-piperidinyl substitution is critical for the observed inactivity, in contrast to the highly potent 4-piperidinyloxy substitution pattern.

Comparative Physicochemical Profiling in Lead Optimization

The predicted lower lipophilicity of this compound (LogP 1.87) compared to more complex analogs (e.g., LogP 3.38) [2] positions it as a useful comparator in ADME property screening. It can serve as a reference compound for optimizing the physicochemical profile of a lead series, where a reduction in LogP might be desired to improve solubility and reduce metabolic liabilities.

Quote Request

Request a Quote for 3-(4-piperidinyl)-1(2H)-Isoquinolinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.